molecular formula C12H19B B1332215 1-(2-Bromoethyl)adamantane CAS No. 773-37-5

1-(2-Bromoethyl)adamantane

Cat. No.: B1332215
CAS No.: 773-37-5
M. Wt: 243.18 g/mol
InChI Key: OVKAIZXCUJMFLN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)adamantane is a chemical compound with the molecular formula C12H19Br. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure and high thermal stability. This compound is characterized by the presence of a bromoethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)adamantane is typically synthesized by reacting adamantane with ethyl bromide under acidic conditions . The reaction involves the substitution of a hydrogen atom in the adamantane structure with a bromoethyl group. This process can be carried out using various catalysts and solvents to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where adamantane is treated with ethyl bromide in the presence of a strong acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)adamantane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.

    Reduction Reactions: Reduction of the bromoethyl group can yield different hydrocarbon derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products:

    Substitution: Products include various substituted adamantane derivatives.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include ethyladamantane and other reduced hydrocarbons.

Scientific Research Applications

1-(2-Bromoethyl)adamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)adamantane involves its ability to undergo various chemical transformations due to the presence of the reactive bromoethyl group. This group can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

1-(2-Bromoethyl)adamantane can be compared with other adamantane derivatives, such as:

    1-(2-Chloroethyl)adamantane: Similar in structure but with a chloroethyl group instead of a bromoethyl group.

    1-(2-Iodoethyl)adamantane: Contains an iodoethyl group, making it more reactive in certain substitution reactions.

    1-(2-Hydroxyethyl)adamantane: Features a hydroxyethyl group, which alters its reactivity and solubility properties.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the bromoethyl group. This makes it particularly useful in synthetic chemistry for introducing the adamantane structure into various molecules .

Properties

IUPAC Name

1-(2-bromoethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKAIZXCUJMFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362863
Record name 1-(2-bromoethyl)adamantane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773-37-5
Record name 1-(2-bromoethyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)adamantane
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Synthesis routes and methods I

Procedure details

A mixture of hydrobromic acid (26.2 g, 48%), concentrated sulphuric acid (10.82 g), and 2-(adamantan-1-yl)ethanol (10.82 g, 0.06 mol) was stirred and heated under reflux for 6 h. After cooling, water (60 ml) was added to the reaction mixture and the mixture was shaken. The organic layer was separated, and was then extracted with ether (3×100 ml). The extracts were combined, washed with water (1×20 ml) and with sodium carbonate solution (20 ml, 10% w/v) and the ether solution was then dried (MgSO4). The ether solution was concentrated under reduced pressure to give a solid, which was recrystallised from aqueous ethanol, to afford 1-(adamantan-1-yl)-2-bromoethane as white plates, m.p. 71°-72°.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
10.82 g
Type
reactant
Reaction Step One
Quantity
10.82 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Hydroxy-2-(adamant-1-yl)ethane (901.0 mg, 5.0 mmol) was treated with phosphorus pentabromide(3.0 gm, 7.0 mmol) in diethyl ether and warmed slightly until a noticeable exotherm was observed. The resulting red solution was washed with aqueous sodium bicarbonate solution and dried (Na2SO4). Solvent removal gave crude 1-Bromo-2-(adamant-1-yl)ethane. The material was used as is without further purification.
Quantity
901 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 1 l—roundbottom flask equipped with a reflux condenser 164 g concentrated sulphuric acid and 200 g hydrobromic acid (48% in water) were added subsequently under cooling with an ice bath to 126.20 g (0.70 mole) 2-(1-adamantyl)ethanol. The mixture was refluxed for 6 h and after cooling to room temperature given to 400 g of ice. The aqueous phase was extracted with 400 ml pentane. The organic layer was washed with a 2 M NaOH-solution and with water, dried over magnesium sulphate, and the solvent was removed in vacuo. The product was distilled in vacuo to yield 153.2 g (90%) of (1-(2-Bromo-ethyl)-adamantane as a colourless oil. 1H-NMR (400 MHz, CDCl3): δ=3.29 (t, 2H, CH2Br), 1.71 (t, 2H, CCH2CH2Br), 1.56-1.17 (m, 15H, aliphatic) ppm.
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
126.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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